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Compound of Interest

Compound Name:
3-(Benzyloxy)-N-[2-

(isopentyloxy)benzyl]aniline

CAS No.: 1040688-72-9

Cat. No.: B1385606

Get Quote

Executive Summary & Compound Identification
Target Analyte:RCS-8 (also known as SR-18 or BTM-8).[1][2] Chemical Formula: C25H29NO2

Molecular Weight: 375.22 g/mol Precursor Ion [M+H]+:m/z 376.23

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of

RCS-8, a phenylacetylindole synthetic cannabinoid.[3] Unlike the naphthoylindole class (e.g.,

JWH-018), RCS-8 features a phenylacetyl core and a cyclohexylethyl tail, creating unique

ionization behaviors. This document compares RCS-8 against its structural isomers and

homologs to assist forensic and clinical laboratories in achieving unambiguous identification, a

critical requirement given the prevalence of isobaric designer drugs.

Comparative Analysis: RCS-8 vs. Isobaric &
Structural Alternatives
Differentiation of RCS-8 from its analogs relies heavily on specific fragmentation ratios and

chromatographic retention, as the molecular ion alone is insufficient for identification.
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Table 1: Comparative Mass Spectrometry Profile
Feature RCS-8 (Target)

RCS-8 4-

Methoxy Isomer

JWH-250

(Homolog)

JWH-018

(Reference)

Formula C25H29NO2 C25H29NO2 C22H25NO2 C24H23NO

Precursor

[M+H]+
376.2 376.2 336.2 342.2

Core Structure
Phenylacetylindo

le

Phenylacetylindo

le

Phenylacetylindo

le
Naphthoylindole

N-Substituent Cyclohexylethyl Cyclohexylethyl Pentyl Pentyl

Key Product Ion

1

254.2 (Acyl-

indole)
254.2 214.1 155.1

Key Product Ion

2

121.1 (o-

Methoxybenzyl)

121.1 (p-

Methoxybenzyl)
121.1 127.1

Differentiation
RT & 121/91 Ion

Ratio

RT & 121/91 Ion

Ratio
Precursor Mass Precursor Mass

Technical Insight: The primary challenge is distinguishing RCS-8 (2-methoxy) from its 3- and 4-

methoxy regioisomers. While they share the same m/z 376 precursor and m/z 254/121

fragments, the ortho-substitution in RCS-8 often results in a distinct intensity ratio of the

tropylium ion (m/z 91) due to steric effects influencing the stability of the benzyl cation.

Fragmentation Mechanism & Pathway Analysis
The fragmentation of RCS-8 under Electrospray Ionization (ESI+) follows a predictable

pathway dominated by alpha-cleavage at the carbonyl bond.

Mechanistic Breakdown
Precursor Ion (m/z 376.2): Protonation occurs readily on the carbonyl oxygen or the indole

nitrogen.

Primary Cleavage (Alpha-Cleavage): The bond between the carbonyl carbon and the benzyl

ring breaks.
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Pathway A (Charge Retention on Indole): Produces the acyl-indole cation at m/z 254.2.

This is typically the base peak or a high-intensity fragment, representing the 1-(2-

cyclohexylethyl)-3-acylindole core.

Pathway B (Charge Retention on Benzyl): Produces the methoxybenzyl cation at m/z

121.1.

Secondary Fragmentation:

The methoxybenzyl cation (m/z 121) undergoes rearrangement to eliminate formaldehyde

(CH2O) or simply rearranges to the stable tropylium ion structure, eventually yielding m/z

91.1 (C7H7+).

The cyclohexyl ring is relatively stable but can undergo ring opening or hydride shifts at

high collision energies.

Visualization of Fragmentation Pathway
The following diagram illustrates the dissociation of the protonated RCS-8 molecule.
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Figure 1: ESI+ Fragmentation pathway of RCS-8 showing primary alpha-cleavage products.

Validated Experimental Protocol (LC-MS/MS)
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This protocol is designed for the specific detection of RCS-8 in biological matrices (whole

blood/urine) or seized materials.

Sample Preparation (Liquid-Liquid Extraction)
Principle: RCS-8 is highly lipophilic (logP ~5-6). Acidic or neutral extraction is preferred to

minimize co-extraction of endogenous amines.

Aliquot: Transfer 200 µL of sample (blood/urine) to a glass tube.

Buffer: Add 200 µL 0.1 M Phosphate Buffer (pH 6.0).

Extraction: Add 3 mL Chlorobutane:Ethyl Acetate (9:1). Vortex for 2 minutes.

Separation: Centrifuge at 3500 rpm for 10 minutes.

Reconstitution: Evaporate the supernatant under nitrogen at 40°C. Reconstitute in 100 µL

Mobile Phase (50:50 A:B).

Instrumental Parameters[10][13][14]
System: UHPLC coupled to Triple Quadrupole MS (e.g., SCIEX 5500 or Waters Xevo TQ-S).

Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm C18, 100 x 2.1 mm).

Mobile Phase A: 0.1% Formic Acid in Water (Proton source for [M+H]+).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient:

0-0.5 min: 20% B

0.5-4.0 min: Ramp to 95% B (RCS-8 elutes late due to cyclohexyl group).

4.0-5.0 min: Hold 95% B.

Flow Rate: 0.4 mL/min.
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MRM Transitions (Multiple Reaction Monitoring)
To ensure specificity against isomers, monitor the following transitions. The ratio between the

Quantifier and Qualifier is the self-validating check.

Analyte
Precursor
(m/z)

Product (m/z) Role
Collision
Energy (eV)

RCS-8 376.2 254.2 Quantifier 25

RCS-8 376.2 121.1 Qualifier 1 35

RCS-8 376.2 91.1 Qualifier 2 45

Note on Isomers: If the 4-methoxy isomer is present, it will share these transitions.

Chromatographic separation is mandatory. The 2-methoxy isomer (RCS-8) typically elutes

slightly earlier than the 4-methoxy isomer on a standard C18 column due to steric hindrance

reducing interaction with the stationary phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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